2,3-Diphenyl-1-indenone chemical properties and structure
2,3-Diphenyl-1-indenone chemical properties and structure
An In-Depth Technical Guide to 2,3-Diphenyl-1-indenone: Structure, Properties, and Applications
Introduction
2,3-Diphenyl-1-indenone is a polycyclic aromatic ketone belonging to the indenone family. The indenone core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds and natural products.[1][2][3] This guide provides a detailed examination of the chemical and structural properties of 2,3-Diphenyl-1-indenone, its synthesis, reactivity, and its emerging relevance as a scaffold in drug discovery and materials science.
Molecular Structure and Identification
The foundational identity of a chemical compound lies in its structure and universally recognized identifiers. 2,3-Diphenyl-1-indenone is a stilbenoid, characterized by a fused bicyclic system (an indene core) with a ketone group at the 1-position and two phenyl substituents at the 2- and 3-positions.[4]
Caption: 2D chemical structure of 2,3-Diphenyl-1-indenone.
Key Identifiers:
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 1801-42-9 | [5][6][7] |
| Molecular Formula | C₂₁H₁₄O | [5][6] |
| Molecular Weight | 282.34 g/mol | [5][6] |
| EC Number | 217-290-1 | [5][7] |
| SMILES | O=C1c2ccccc2C(c3ccccc3)=C1c4ccccc4 | [5] |
| InChI Key | POVRXYLNLVVNGW-UHFFFAOYSA-N |[5] |
Physicochemical and Structural Properties
General Properties
2,3-Diphenyl-1-indenone typically presents as red, transparent crystals.[8] Its key physical properties are summarized below.
| Property | Value | Source(s) |
| Physical Form | Crystals | [5] |
| Melting Point | 153-154 °C | [4][5] |
Crystallographic Analysis
A definitive understanding of a molecule's behavior stems from its solid-state structure. X-ray crystallography of 2,3-Diphenyl-1-indenone reveals a monoclinic crystal system with the space group P2₁/n.[8]
The core indene moiety and its attached carbonyl group are nearly planar.[8] The two phenyl rings are not coplanar with this central structure; instead, they are twisted at angles of 52.6° and 38.1° relative to the indene plane.[8] This non-planar arrangement is a critical structural feature, influencing the molecule's packing in the solid state and its electronic properties, which in turn affect its reactivity and spectroscopic behavior.
Crystallographic Data Summary:
| Parameter | Value | Source(s) |
|---|---|---|
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/n | [8] |
| Unit Cell Dimensions | a=9.503 Å, b=17.157 Å, c=9.894 Å, β=110.723° | [8] |
| Calculated Density (Dx) | 1.243 g/cm³ | [8] |
| Molecules per Unit Cell (Z) | 4 |[8] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2,3-Diphenyl-1-indenone. The expected spectral features are derived from its constituent functional groups.
Experimental Protocol: Spectroscopic Sample Preparation
Objective: To prepare samples of 2,3-Diphenyl-1-indenone for NMR, IR, and UV-Vis analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Weigh 5-10 mg of the crystalline sample.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a standard 5 mm NMR tube.
- Ensure complete dissolution, as suspended solids can lead to significant peak broadening.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
2. Infrared (IR) Spectroscopy:
- For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record a background spectrum of the empty ATR crystal, which will be automatically subtracted from the sample spectrum.[9]
3. UV-Vis Spectroscopy:
- Prepare a dilute stock solution of the compound in a UV-transparent solvent like ethanol or cyclohexane.
- Further dilute the stock solution to a concentration that yields an absorbance reading in the optimal range of 0.1 to 1.0.[9]
- Use a quartz cuvette for the analysis, with the pure solvent as a reference blank.
Expected Spectral Data
-
¹H NMR: The spectrum will be dominated by signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings and the fused benzene ring of the indene core.
-
¹³C NMR: Key signals would include the carbonyl carbon (C=O), which is expected to appear significantly downfield (in the range of δ 190-210 ppm for similar indanones), and a cluster of signals in the aromatic region (δ 120-150 ppm) for the numerous sp²-hybridized carbons.[9]
-
IR Spectroscopy: The most prominent feature will be a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone, typically found around 1700-1715 cm⁻¹.[9] Additional bands will be present for aromatic C=C stretching (~1600 cm⁻¹) and C-H stretching vibrations.[9][10]
-
UV-Vis Spectroscopy: The extended π-conjugated system of 2,3-Diphenyl-1-indenone is expected to give rise to strong absorptions in the UV-visible region, characteristic of its chromophores.
Synthesis and Reactivity
The synthesis of indanones is a well-established field in organic chemistry, with methods ranging from classical Friedel-Crafts acylations to modern transition-metal-catalyzed cyclizations.[11][12]
Synthetic Approach: Acid-Catalyzed Cyclization
A common pedagogical and practical approach involves the cyclization of an appropriate precursor. While specific, high-yield modern syntheses exist, the principles often involve intramolecular reactions.[13] For instance, the synthesis of indanones can be achieved via the reaction of α,β-unsaturated carboxylic acids with benzene derivatives using polyphosphoric acid (PPA), where the concentration of P₂O₅ in the PPA can influence the regioselectivity of the cyclization.[11]
Caption: Generalized workflow for indanone synthesis via acid-catalyzed cyclization.
Chemical Reactivity: Solvent-Controlled Oxygenation
The reactivity of 2,3-Diphenyl-1-indenone provides a pathway to novel, bioactive molecules. A notable reaction is its metal-free oxygenation under an air atmosphere.[14] This reaction demonstrates remarkable solvent-controlled selectivity, yielding either the epoxide or the α-hydroxy indanone derivative. This transformation is significant as it introduces functionality that can be crucial for biological activity.
Caption: Solvent-controlled oxygenation of 2,3-Diphenyl-1-indenone.
This reactivity is pivotal for drug development, as the resulting epoxy indenones and α-hydroxy indanones can be screened for various biological activities.[15][14]
Applications in Drug Development
The indanone scaffold is a cornerstone in the development of therapeutics for a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[2][16][17] Donepezil, an indanone derivative, is a frontline treatment for Alzheimer's disease, highlighting the clinical success of this chemical class.[1][2]
Derivatives of 2,3-Diphenyl-1-indenone are being actively investigated for their therapeutic potential. For example, epoxy derivatives synthesized from 2,3-diphenyl-1-indenone have been evaluated as inhibitors of the DNA repair protein AlkB. One such derivative was identified as a specific inhibitor of the AlkB enzyme's function, demonstrating a clear potential for this scaffold in developing novel anticancer agents that target DNA repair mechanisms.
The broad biological activities associated with the indanone core include:
-
Neuroprotective Agents: Modulating the activity of enzymes like monoamine oxidases (MAO) and acetylcholinesterase (AChE).[17]
-
Anticancer Activity: As demonstrated by the AlkB inhibitors and other derivatives showing antiproliferative effects.[15][18]
-
Antimicrobial and Antiviral Properties: The core structure has been modified to produce compounds active against various pathogens.[1][16]
The synthetic accessibility and versatile reactivity of 2,3-Diphenyl-1-indenone make it an attractive starting point for generating libraries of new chemical entities for high-throughput screening in drug discovery programs.
Conclusion
2,3-Diphenyl-1-indenone is more than a simple organic molecule; it is a platform for chemical innovation. Its well-defined structure, characterized by a planar indene core and twisted phenyl rings, gives rise to specific chemical and physical properties. Its reactivity, particularly the controlled oxygenation, opens doors to novel derivatives with significant biological potential. As research continues to uncover the therapeutic utility of the indanone scaffold, 2,3-Diphenyl-1-indenone and its analogs are poised to play an increasingly important role in the development of next-generation pharmaceuticals.
References
-
Negi, R., Jena, T. K., Jyoti, Tuti, N. K., et al. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Organic & Biomolecular Chemistry, 20, 5820-5835. [Link]
-
Watson, W. H., & Nagl, A. (1987). 2,3-Diphenyl-1-indenone. Acta Crystallographica Section C: Crystal Structure Communications, 43(12), 2444-2445. [Link]
-
ResearchGate. (n.d.). Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair. Retrieved from [Link]
-
Clark, T. J. (1971). Preparation of 2,3-diphenyl-1-indenone and related compounds. Journal of Chemical Education, 48(8), 554. [Link]
-
SYNTHESIS. (n.d.). Regioselective Synthesis of Indanones. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Diphenyl-1-indanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Sobiło, J., & Siewniak, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-503. [Link]
-
Pluskota, R., Jaroch, K., Kośliński, P., Ziomkowska, B., Lewińska, A., Kruszewski, S., Bojko, B., & Koba, M. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(18), 5464. [Link]
-
ResearchGate. (n.d.). Recent developments in biological activities of indanones. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2,3-diphenyl-1H-inden-1-one. Retrieved from [Link]
-
Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 129-140. [Link]
-
Siddappa, P., Patil, S. A., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1099-1115. [Link]
-
PloS one. (2020). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Retrieved from [Link]
-
PubChem. (n.d.). 1-Indanone, 3-phenyl-. Retrieved from [Link]
-
RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]
-
Molecules. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Indan-1,3-Dione in Heterocyclic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic (FT-IR, Raman, NMR and UV–vis.) and quantum chemical investigations of (E)-3-[4-(pentyloxy)phenyl]-1-phenylprop-2-en-1-one. Retrieved from [Link]
-
Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]
-
PubChem. (n.d.). 1,3-Diphenyl-2-indanone. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-DIPHENYL-1-INDENONE | 1801-42-9 [chemicalbook.com]
- 5. 2,3-Diphenyl-1-indenone 97 1801-42-9 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 11. d-nb.info [d-nb.info]
- 12. Indanone synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 17. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
